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Compound of Interest

Compound Name: 4-Ethylbenzaldehyde

Cat. No.: B1584596

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylbenzaldehyde is a significant aromatic aldehyde utilized in the fragrance, flavor, and
pharmaceutical sectors. Its distinct chemical reactivity and physical characteristics are dictated
by its molecular architecture, which features a benzene ring substituted with both an ethyl and
a formyl group at the para position. This guide offers a comprehensive technical examination of
the molecular structure of 4-Ethylbenzaldehyde, encompassing its physicochemical
properties, spectroscopic profile, and detailed experimental procedures for its synthesis and
analysis.

Molecular Structure and Properties

4-Ethylbenzaldehyde, with the chemical formula CsH100, is structured around a central
benzene ring.[1][2] An ethyl group (-CH2CHs) is bonded to the fourth carbon of the ring, while a
formyl (aldehyde) group (-CHO) is attached to the first carbon, a configuration also referred to
as para-substitution.

Key ldentifiers:
e |IUPAC Name: 4-ethylbenzaldehyde[1]

e CAS Number: 4748-78-1[2]
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e Molecular Weight: 134.18 g/mol [2]

A summary of its principal physical and chemical properties is detailed in Table 1.

Table 1: Physicochemical Properties of 4-

Ethylbenzaldehyde

Property Value Reference(s)
Molecular Formula CoH100 [1112]
Molecular Weight 134.18 g/mol [2]
Appearance Colorless to pale yellow liquid [3]

Odor Sweet, almond-like [2]

Boiling Point 221 °C [4]

Density 0.979 g/mL at 25 °C [4]

Refractive Index (n20/D) 1.539 [4]

Flash Point 92 °C [2]

N Soluble in alcohol, ether;
Solubility ) ) [2]
sparingly soluble in water

Experimental Protocols
Synthesis of 4-Ethylbenzaldehyde by Oxidation of 4-
Ethylbenzyl Alcohol

This protocol outlines a prevalent method for synthesizing 4-Ethylbenzaldehyde through the
oxidation of 4-Ethylbenzyl alcohol.[5][6]

Materials:
o 4-Ethylbenzyl alcohol

o Potassium permanganate (KMnOQOa)
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» Toluene or Ethyl acetate (solvent)

o Tetrabutylammonium bromide (TBAB) or another suitable phase transfer catalyst

e 10% aqueous sodium bicarbonate solution

o Diethyl ether

e Anhydrous sodium sulfate

e 2.4-Dinitrophenylhydrazine solution in HCI (for product characterization)

Procedure:

 In a round-bottom flask fitted with a magnetic stirrer, dissolve 4-ethylbenzyl alcohol (0.1 mol)
in 50 mL of toluene or ethyl acetate.

e Add the phase transfer catalyst (e.g., TBAB, 0.01 mol) to the solution.

 In a separate flask, dissolve potassium permanganate (0.5 mol) in 50 mL of water.

o Gradually add the potassium permanganate solution to the vigorously stirred 4-ethylbenzyl
alcohol solution at room temperature (approximately 30°C).

o Continue to stir the mixture vigorously for about 30 minutes. Monitor the reaction's progress
using thin-layer chromatography (TLC).

e Once the reaction is complete, separate the organic layer.

o Perform three successive extractions of the aqueous layer with diethyl ether.

o Combine all organic layers and wash with a 10% sodium bicarbonate solution to neutralize
and remove any remaining oxidizing agent and acidic by-products.

e Dry the combined organic layer with anhydrous sodium sulfate.

« Filter the solution to remove the drying agent, and then remove the solvent using a rotary
evaporator to obtain the crude 4-ethylbenzaldehyde.
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e The product can be further purified by vacuum distillation.

o Characterize the final product by forming its 2,4-dinitrophenylhydrazone derivative and
measuring its melting point, in addition to spectroscopic analysis.[6]

Spectroscopic Analysis

Sample Preparation:

o Accurately weigh 5-25 mg of purified 4-ethylbenzaldehyde and dissolve it in approximately
0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCls).

o Transfer the resulting solution into a clean 5 mm NMR tube.

o Ensure the solution is clear and free from any suspended particles; filter if necessary.
IH NMR Spectroscopy Protocol:

e Instrument: 400 MHz NMR Spectrometer

e Solvent: CDCIs

o Reference: Tetramethylsilane (TMS) at 0.00 ppm

o Typical Parameters:

[e]

Pulse Program: Standard 1D proton

Number of Scans: 16-32

o

[¢]

Relaxation Delay: 1.0 s

o Acquisition Time: 4.0 s

13C NMR Spectroscopy Protocol:

¢ Instrument: 100 MHz NMR Spectrometer

e Solvent: CDCIs

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.drawellanalytical.com/ftir-analysis-for-liquid-samples-what-you-need-to-know/
https://www.benchchem.com/product/b1584596?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584596?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Reference: CDClsz at 77.16 ppm

o Typical Parameters:

[¢]

Pulse Program: Standard 1D carbon with proton decoupling

[¢]

Number of Scans: 21024, depending on the sample concentration

[e]

Relaxation Delay: 2.0 s

o

Acquisition Time: 1.0-2.0 s
Sample Preparation (Attenuated Total Reflectance - ATR):

o Clean the ATR crystal surface thoroughly with a suitable solvent like isopropanol and wait for
it to dry completely.

o Apply a single drop of the neat 4-ethylbenzaldehyde liquid directly onto the center of the
ATR crystal.

« If applicable, use the instrument's pressure clamp to apply gentle and even pressure,
ensuring optimal contact between the sample and the crystal.

FTIR Spectroscopy Protocol:

 Instrument: FTIR Spectrometer equipped with a diamond or germanium ATR accessory
e Mode: Attenuated Total Reflectance (ATR)

o Spectral Range: 4000 - 400 cm™1

e Resolution: 4 cm~1

e Number of Scans: 16-32

o Background: Before analyzing the sample, acquire a background spectrum of the clean,
empty ATR crystal.

Sample Preparation:
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e Prepare a dilute solution of 4-ethylbenzaldehyde (e.g., 1 mg/mL) in a volatile organic
solvent like dichloromethane or ethyl acetate.

GC-MS Protocol:
e Gas Chromatograph: Agilent 7890B or equivalent
e Mass Spectrometer: Agilent 5977A MSD or equivalent
e Column: HP-5ms (30 m x 0.25 mm, 0.25 pum film thickness) or similar
o Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min
e Inlet Temperature: 250 °C
e Injection Volume: 1 pL (in splitless mode or with a high split ratio)
e Oven Temperature Program:
o Initial temperature: 50 °C, hold for 2 minutes
o Ramp: Increase at 10 °C/min to 250 °C
o Hold: Maintain at 250 °C for 5 minutes
o MS Transfer Line Temperature: 280 °C
e lon Source Temperature: 230 °C

¢ lonization Mode: Electron lonization (El) at 70 eV

Mass Range: m/z 40-300

Spectroscopic Data and Interpretation

The molecular structure of 4-Ethylbenzaldehyde results in a distinctive spectroscopic
fingerprint.
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Table 2: *'H NMR Spectroscopic Data of 4-

Ethylbenzaldehyde

Chemical Shift (6,

Multiplicity Integration Assignment
pPpm)
] Aldehyde proton (-
~9.96 Singlet 1H
CHO)
Aromatic protons
~7.78 Doublet 2H
ortho to -CHO
Aromatic protons
~7.33 Doublet 2H
meta to -CHO
Methylene protons (-
~2.73 Quartet 2H CHz2-) of the ethyl
group
Methyl protons (-CHs
~1.26 Triplet 3H P ( )

of the ethyl group

Solvent: CDCl3

Table 3: *C NMR Spectroscopic Data of 4-
Ethylbenzaldehyde

Chemical Shift (6, ppm)

Assignment

~192.0 Aldehyde carbon (C=0)

~152.0 Aromatic carbon attached to the ethyl group
~134.5 Aromatic carbon attached to the aldehyde group
~129.9 Aromatic carbons ortho to the aldehyde group
~129.7 Aromatic carbons meta to the aldehyde group
~29.1 Methylene carbon (-CHz-) of the ethyl group
~15.2 Methyl carbon (-CHs) of the ethyl group
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Solvent: CDCIz

Table 4: Key FTIR Absorption Bands of 4-

Ethylbenzaldehyde

Wavenumber (cm~2) Intensity Assignment
~3050 Medium Aromatic C-H stretch
) Aliphatic C-H stretch (ethyl

~2970, ~2870 Medium

group)

Aldehyde C-H stretch (Fermi
~2820, ~2720 Weak

resonance doublet)

C=0 stretch (conjugated
~1700 Strong

aldehyde)
~1605, ~1575 Medium-Strong Aromatic C=C stretch

C-H out-of-plane bend (para-
~830 Strong

disubstituted benzene)

Table 5: Mass Spectrometry Fragmentation Data of 4-

Ethylbenzaldehyde
mlz

Relative Intensity (%)

Assignment

134 ~95 Molecular ion [M]*

133 100 [M-H]*

105 ~55 [M-CHO]* or [CeHsCH2]*

91 ~72 [C7H7]* (tropylium ion)

77 ~36 [CeHs]* (phenyl ion)
Visualizations

Diagram 1: Synthesis Workflow of 4-Ethylbenzaldehyde

© 2025 BenchChem. All rights reserved.

Tech Support


https://www.benchchem.com/product/b1584596?utm_src=pdf-body
https://www.benchchem.com/product/b1584596?utm_src=pdf-body
https://www.benchchem.com/product/b1584596?utm_src=pdf-body
https://www.benchchem.com/product/b1584596?utm_src=pdf-body
https://www.benchchem.com/product/b1584596?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584596?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

4-Ethylbenzyl Alcohol
|:>—> 4-Ethylbenzaldehyde
T —-=9

Click to download full resolution via product page

Caption: A simplified workflow for the synthesis of 4-Ethylbenzaldehyde.

Diagram 2: Structure-Spectroscopy Relationship of 4-
Ethylbenzaldehyde
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Caption: Key structural features and their corresponding spectroscopic signals.

Conclusion

This technical guide has presented a detailed examination of the molecular structure of 4-
Ethylbenzaldehyde, substantiated by extensive data and robust experimental protocols. The
information herein is designed to serve as a critical resource for researchers, scientists, and
professionals engaged in drug development, fostering a more profound understanding and
application of this vital chemical compound. The outlined methodologies for synthesis and
analysis provide a solid practical basis for laboratory investigations involving 4-
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Ethylbenzaldehyde. The elucidated correlation between its molecular structure and
spectroscopic characteristics is fundamental to its accurate identification and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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